![molecular formula C12H14N2O2 B2728677 Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 241146-66-7](/img/structure/B2728677.png)

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring .

Molecular Structure Analysis

The molecular structure of the compound has been determined by single crystal X-ray diffraction and further calculated using Density Functional Theory (DFT). The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 79-82°C . Its molecular weight is 218.26 . The IUPAC name is this compound .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Ethyl 2-methyl-2,3-butadienoate, closely related to the target compound, has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, serving as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields, demonstrating the compound's utility in creating complex organic structures (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Research

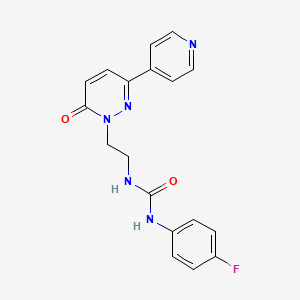

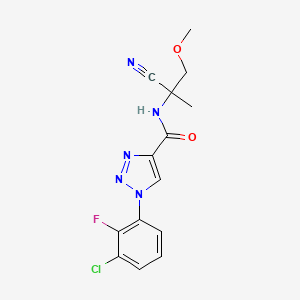

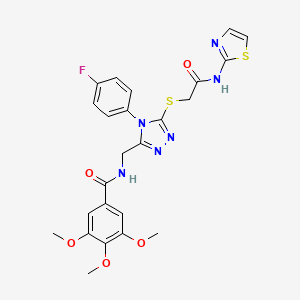

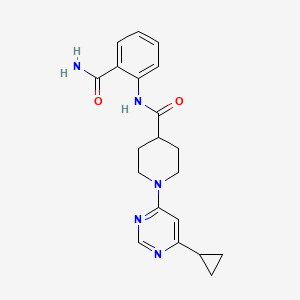

Significant research has focused on derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, which shares a core structure with the target compound, for their antimycobacterial properties. A series of these derivatives have demonstrated moderate to good antituberculosis activity, with some compounds showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mycobacterium tuberculosis (Jadhav et al., 2016). Furthermore, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and found to possess considerable activity against drug-sensitive and resistant MTB strains, indicating the potential for developing new antituberculosis agents (Lv et al., 2017).

Antioxidant Activity

In the pursuit of discovering novel antioxidants, certain derivatives of pyrrole and selenolo[2,3-b]pyridine, which are structurally related to the target compound, have been synthesized and evaluated. These compounds showcased remarkable antioxidant activities, comparable to ascorbic acid, highlighting the potential of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives in the development of antioxidant agents (Zaki et al., 2017).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H312, H332 indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While the future directions for this compound are not explicitly stated in the available resources, its role as an intermediate in the synthesis of imidazo[1,2-a]pyridine compounds suggests potential applications in the development of new chemical entities for various applications, including medicinal chemistry .

Wirkmechanismus

Mode of Action

Compounds with similar structures have been known to interact with various biological targets .

Biochemical Pathways

Imidazo[1,2-a]pyridines, a class of compounds to which ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-16-12(15)10-9(3)13-11-8(2)6-5-7-14(10)11/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALYREKEVNEKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2728603.png)

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2728604.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B2728609.png)